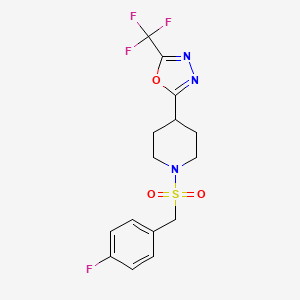

2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

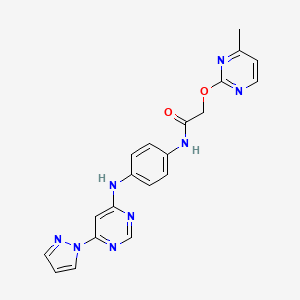

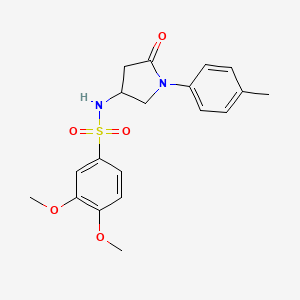

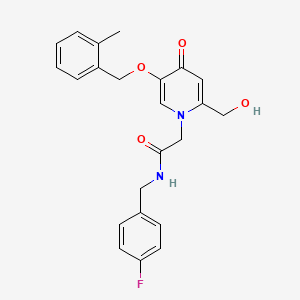

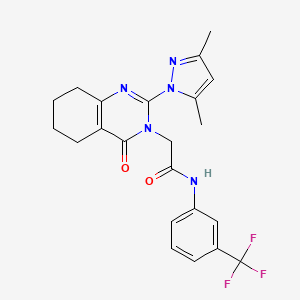

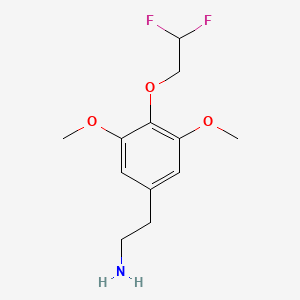

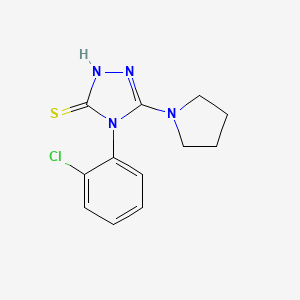

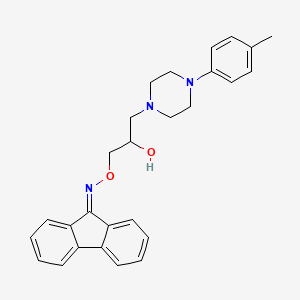

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without specific information on the synthesis of this compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole and piperidine rings would give the molecule a certain amount of rigidity. The electronegative oxygen, nitrogen, and fluorine atoms would likely create regions of partial negative charge, while the carbon and hydrogen atoms would be partially positive .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,3,4-oxadiazole ring might undergo reactions at the carbon adjacent to the oxygen atom. The piperidine ring could potentially be involved in reactions at the nitrogen atom. The sulfonyl group might be susceptible to nucleophilic attack, and the trifluoromethyl group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms might make the compound relatively nonpolar and could influence its solubility in different solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique

Antibacterial and Plant Disease Management

- Rice Bacterial Leaf Blight Treatment : Sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated effective antibacterial activities against rice bacterial leaf blight, caused by Xanthomonas oryzae. These compounds not only inhibited bacterial growth but also enhanced plant resistance through increased activities of superoxide dismutase and peroxidase, indicating their potential in agricultural applications for disease management (Li Shi et al., 2015).

Antimicrobial and Antioxidant Properties

- Antimicrobial Activity : Compounds with 1,3,4-oxadiazole and piperidinyl sulfonyl benzyl sulfide structures were synthesized and evaluated for their antimicrobial activities. These studies highlighted the potential of these compounds in developing new antimicrobial agents, with some showing notable effectiveness against various bacteria and fungi, suggesting their utility in pharmaceutical and possibly agricultural settings (H. Khalid et al., 2016).

Enzyme Inhibition for Alzheimer’s Disease Treatment

- Alzheimer’s Disease Drug Candidates : A series of N-substituted derivatives were synthesized for evaluation as drug candidates for Alzheimer’s disease. These compounds showed promising enzyme inhibition activity against acetylcholinesterase, an enzyme target in Alzheimer's disease treatment, indicating their potential as therapeutic agents (A. Rehman et al., 2018).

Anticancer Potential

- Anticancer Agents : Some derivatives were evaluated as potential anticancer agents, with specific compounds showing strong anticancer activities relative to standard drugs. This underscores the potential of these compounds in developing new anticancer therapies, particularly for diseases that require novel treatment strategies (A. Rehman et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound would depend on its potential applications. If it has medicinal properties, future research might focus on improving its efficacy or reducing its side effects. If it has interesting chemical reactivity, future research might explore its use in synthetic chemistry .

Propriétés

IUPAC Name |

2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4N3O3S/c16-12-3-1-10(2-4-12)9-26(23,24)22-7-5-11(6-8-22)13-20-21-14(25-13)15(17,18)19/h1-4,11H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPPKNVXMNEZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2873222.png)

![Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2873234.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2873235.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B2873238.png)